molecular formula C19H20N2O3 B8532417 2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one

2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one

Cat. No.: B8532417
M. Wt: 324.4 g/mol
InChI Key: RMYZEHAHTWLQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an isoquinolinone core with a nitro group at the 8th position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated derivatives, and other substituted isoquinolinones .

Scientific Research Applications

2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one is unique due to its isoquinolinone core structure combined with a nitro group and a tert-butyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-8-nitro-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C19H20N2O3/c1-19(2,3)14-7-9-15(10-8-14)20-12-11-13-5-4-6-16(21(23)24)17(13)18(20)22/h4-10H,11-12H2,1-3H3

InChI Key

RMYZEHAHTWLQRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the amine (Step C, 0.41 g, 1.2 mmol), conc. HCl (0.1 mL), and dioxane (4 mL) was heated in a microwave at 200° C. for 5 min. The mixture was concentrated in vacuo to give the crude compound as a red oil. Purification by silica flash chromatography (0-25% EtOAc:hexane) gave the desired compound as a yellow oil. MS m/e 325 (M+H)+. Calc'd for C19H20N2O3-324.37.
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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